molecular formula C11H14ClN3O4S3 B1665744 Althiazide CAS No. 133585-76-9

Althiazide

Cat. No. B1665744
CAS RN: 133585-76-9
M. Wt: 383.9 g/mol
InChI Key: VGLGVJVUHYTIIU-UHFFFAOYSA-N
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Description

Althiazide is an agent, also known as altizide, belonging to the class of thiazide diuretics with antihypertensive activity.
6-chloro-1,1-dioxo-3-[(prop-2-enylthio)methyl]-3,4-dihydro-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonamide is a benzothiadiazine.

Scientific Research Applications

Althiazide in Ionotropic Glutamate Receptor Modulation

Althiazide, along with other thiazide derivatives, has been studied for its role in modulating ionotropic glutamate receptors, which are critical for vertebrate excitatory synaptic transmission. This modulation is relevant for cognitive enhancement and the treatment of schizophrenia. Specifically, althiazide's interactions with the GluR2 ligand-binding domain were analyzed, showing its influence on the binding site and implications for receptor activation and desensitization processes (Ptak, Ahmed, & Oswald, 2009).

Stability and Detection in Sports Doping

In the context of sports, althiazide's stability and detection are of interest due to its use in masking doping activities. Studies have examined the stability of althiazide under various conditions, including its degradation in urine and the formation of identifiable markers for doping control. These studies contribute to the understanding of how althiazide and similar diuretics can be detected and monitored in athletic doping scenarios (Deventer, Baele, Van Eenoo, Pozo, & Delbeke, 2009).

Chromatographic Analysis of Diuretics

Althiazide has been included in studies focusing on the chromatographic analysis of diuretics. These studies investigate the separation and detection methods for various diuretics, including althiazide, using different chromatographic techniques. Such analyses are essential for the accurate identification and quantification of diuretics in clinical and research settings (Ruiz-Ángel, Torres-Lapasió, & García-Alvarez-Coque, 2004).

Extraction and Detection in Urine Samples

Advanced techniques for the extraction and detection of diuretics, including althiazide, in urine samples have been developed. These methods leverage the adsorptive properties of materials like carbon nanotubes for efficient extraction and subsequent analysis using techniques like liquid chromatography-tandem mass spectrometry. Such developments are significant for both clinical diagnostics and sports doping control (Ho, Li, Lin, & Lee, 2013).

Fast Screening for Antidoping Analysis

Althiazide has been part of research developing fast screening methods for diuretics in human urine, crucial for antidoping analysis in sports. The development of such methods aims to provide quick and efficient detection of diuretics, including althiazide, to enhance the integrity of sports and athletic performance monitoring (Morra et al., 2006).

properties

IUPAC Name

6-chloro-1,1-dioxo-3-(prop-2-enylsulfanylmethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O4S3/c1-2-3-20-6-11-14-8-4-7(12)9(21(13,16)17)5-10(8)22(18,19)15-11/h2,4-5,11,14-15H,1,3,6H2,(H2,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLGVJVUHYTIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045857
Record name Althiazide
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URL https://comptox.epa.gov/dashboard/DTXSID3045857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Althiazide

CAS RN

5588-16-9, 133562-97-7, 133585-76-9
Record name Althiazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5588-16-9
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Record name Althiazide [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Altizide, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133562977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Altizide, (+)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name althiazide
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Record name Althiazide
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Record name Altizide
Source European Chemicals Agency (ECHA)
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Record name ALTHIAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI8CB72B0D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name ALTIZIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI3ZO158IN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ALTIZIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9KLS88BLV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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